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2-Chloro-1-(4-ethylphenyl)ethanone spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

‘ Compound of Interest

Compound Name: 2-Chloro-1-(4-ethylphenyl)ethanone

Cat. No.: B1598609

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction

2-Chloro-1-(4-ethylphenyl)ethanone (CAS No: 50690-09-0) is a halogenated acetophenone derivative. Compounds of this class, known as a-halok
intermediates in organic synthesis due to their high reactivity and utility as building blocks for a diverse range of more complex molecules, including a
ingredients (APIs).[1][2] The precise structural confirmation and purity assessment of these intermediates are critical for ensuring the safety, efficacy,
subsequent synthetic steps in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic tect
and verify the structure of 2-Chloro-1-(4-ethylphenyl)ethanone. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)
Spectrometry (MS), explaining not only the data but also the causality behind the experimental choices and the interpretation of the results. Each pro
validating system, incorporating internal checks to ensure data integrity and trustworthiness.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure consists of a 4-ethylphenyl group &
ketone moiety.

Property Value Source
CAS Number 50690-09-0

Molecular Formula C10H11CIO

Molecular Weight 182.65 g/mol

Canonical SMILES CCC1=CC=C(C=C1)C(=0O)CCl

InChl Key MLDROUSGWZPVMD-UHFFFAOYSA-N

graph "molecular structure" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"1;
edge [fontname="Arial", fontsize=10];

// Benzene Ring

Cl [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];
C3 [label="C", pos="-0.87,-0.5!"];
C4 [label="C", pos="0,-1!"];

C5 [label="C", po0s="0.87,-0.5!"1;
C6 [label="C", po0s="0.87,0.5!"1;
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// Substituents

C7 [label="C", pos="1.74,1!"1;

08 [label="0", pos="2.61,0.5!"];

C9 [label="C", pos="1.74,2!"];
Cl10 [label="Cl", pos="2.61,2.5!"1;

C1l1 [label="C", pos="-1.74,-1!"];
C12 [label="C", pos="-2.61,-0.5!"];

// Dummy node for ring center for double bonds
center [pos="0,0!", style=invis];

// Bonds

Cl -- C2; C2 -- C3; C3 --(C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- 08 [style=bold, len=0.8]1; C7 -- C9; C9 -- Cl10;
3 -- (C11; C11 -- C12;

// Aromatic double bonds
edge [style=bold, len=1.0];
Cl -- C2; C3 -- C4; C5 -- C6;

// Add labels for atoms

lab C1 [label="Cl1'", pos="0,1.3!"];

lab C6 [label="C2'/C6'", pos="1.2,0.5!"1;
lab_C2 [label="C2'/C6'", pos="-1.2,0.5!"];
lab C5 [label="C3'/C5'", pos="1.2,-0.5!"];
lab C3 [label="C3'/C5'", pos="-1.2,-0.5!"];
lab C4 [label="C4'", pos="0,-1.3!"];

lab C7 [label="C=0", pos="1.74,1.3!"];
lab_C9 [label="CH.Cl", pos="1.74,2.3!"];
lab_C11 [label="CH2", pos="-1.74,-1.3!"1;
lab C12 [label="CHs", pos="-2.9,-0.2!"];

}

Caption: Molecular structure of 2-Chloro-1-(4-ethylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both *H and 3C NMR spectra

'H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin cc

* Sample Preparation: Accurately weigh ~5-10 mg of 2-Chloro-1-(4-ethylphenyl)ethanone and dissolve it in ~0.7 mL of deuterated chloroform (CD¢
standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-characterized residual solvent pez
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (& = 0.00 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

« Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 1

for a high signal-to-noise ratio.

peak to 0.00 ppm. Integrate all signals.

The predicted 'H NMR spectrum shows distinct signals corresponding to the aromatic, chloromethyl, and ethyl protons.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spec

Chemical Shift (5, ppm) Multiplicity Integration Assignment

Rationale

7.91 Doublet (d) 2H H-2', H-6'
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to the electron:
carbonyl groug
deshielding. Tt
doublet due to
3'/H-5".
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They are shiell
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The protons of
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split into a tripl
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graph "1H NMR Assignments" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

//
C1
c2
C3
o)
c5
Co6
c7
c9

Structure (similar to the first diagram)

[label="C", pos="0,1!"];

[label="C", pos="-0.87,0.5!"1; H2 [label="H", pos="-1.5,0.8!"];
[label="C", pos="-0.87,-0.5!"]; H3 [label="H", pos="-1.5,-0.8!"];
[label="C", pos="0,-1!"];

[label="C", p0s="0.87,-0.5!"]1; H5 [label="H", pos="1.5,-0.8!"1;
[label="C", p0s="0.87,0.5!"1; H6 [label="H", pos="1.5,0.8!"];
[label="C=0", pos="1.74,1!"1;

[label="CH2", pos="1.74,2!"1; ClL10 [label="Cl", pos="2.61,2.5!"];
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C11 [label="CH:", pos="-1.74,-1!"];
C12 [label="CHs", pos="-2.61,-0.5!"];

// Bonds

Cl -- C2; C2 -- C3; C3 --(C4; C4 -- C5; C5 -- C6; C6 -- CI1;
C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;

6 -- C7; C7 -- (C9; C9 -- Clio;

3 -- (C11; C11 -- C12;

// Aromatic double bonds
edge [style=bold, len=1.0];
Cl -- C2; C3 -- C4; C5 -- C6;

// Labels for assignments

lab_aromatic ortho [label="6 = 7.91 ppm (d, 2H)", fontcolor="#EA4335", pos="2.5,0!"];
lab_aromatic meta [label="6 = 7.32 ppm (d, 2H)", fontcolor="#34A853", pos="-2.5,0!"];
lab _chloromethyl [label="6 = 4.75 ppm (s, 2H)", fontcolor="#FBBC05", pos="1.74,3!"];
lab _methylene [label="6 = 2.73 ppm (q, 2H)", fontcolor="#4285F4", pos="-1.74,-1.5!"];
lab _methyl [label="6 = 1.26 ppm (t, 3H)", fontcolor="#5F6368", pos="-2.9,-1!"];

// Connect labels to protons

edge [color="#EA4335", style=dashed]; H6 -- lab aromatic ortho; H2 -- lab aromatic ortho;
edge [color="#34A853", style=dashed]; H3 -- lab _aromatic meta; H5 -- lab _aromatic meta;
edge [color="#FBBCO5", style=dashed]; C9 -- lab _chloromethyl;

edge [color="#4285F4", style=dashed]; C1l1l -- lab methylene;

edge [color="#5F6368", style=dashed]; C12 -- lab methyl;

}

Caption: Predicted *H NMR assignments for 2-Chloro-1-(4-ethylphenyl)ethanone.

12C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
The sample preparation and instrument are the same as for *H NMR.
« Instrumentation: Acquire a proton-decoupled 13C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

« Acquisition Parameters: Use a wider spectral width (~220 ppm). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may
lower natural abundance of 13C and longer relaxation times.

* Processing: Similar processing steps as for *H NMR are applied. The CDCls solvent peak (6 = 77.16 ppm) can be used as a secondary reference.

A total of 8 distinct signals are expected, as the symmetry of the para-substituted ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.
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Chemical Shift (3, ppm) Assignment Rationale
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The chloromethyl carbon is an aliphatic «
455 -C(=0)CH:CI downfield by both the carbonyl and the €
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29.2 -CH2CHs The benzylic methylene carbon.
The terminal methyl carbon, appearing ii
15.0 -CH2CHs Y PP 9

aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrarec

molecular vibrations.

+ Sample Preparation: Place a small amount of the solid 2-Chloro-1-(4-ethylphenyl)ethanone directly onto the diamond crystal of the ATR accesso

« Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically by co-adding 32 scans over a range of 400

of 4 cm~1,

« Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement a

This protocol is rapid, requires minimal sample, and avoids the need for preparing KBr pellets.

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the carbonyl, aromatic, and alkyl functionalities. Dz

acetophenones supports these assignments.[1][2]

Wavenumber (cm~?)

Vibration Type

Functional Group

Significance

~3050

C-H Stretch
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Confirms the presence ¢
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C-H Stretch
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C=0 Stretch

Ketone

This is a strong, sharp a
characteristic of an aryl |
with the phenyl ring lowe
from a typical aliphatic k

~1605, ~1575

C=C Stretch

Aromatic Ring
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Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through controlled fragmentation.

« Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrome
Chromatography (GC) inlet for separation and purification.

« lonization: In the source, bombard the molecules with high-energy electrons (~70 eV). This process, known as Electron lonization (El), is highly ref
positively charged molecular ion (M*") and various fragment ions.

« Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
« Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is key to confirming the molecular weight and connectivity.

m/z Proposed lon Formula Significance

Molecular lon Peak. The
peaks with an intensity r
approximately 1:3 is the

184/182 M]* [C10H11CIO]+ of a molecule containing
(due to the natural abuni
35Cl isotopes). Thisis a
feature.

Base Peak. This highly ¢
ethylbenzoyl cation is fo
the most favorable fragn
133 [M - CH2CIJ* [CoHoO]*+ for this molecule. Its higl
it the base peak (100% 1
Data from 4'-ethylacetor
similar cleavage.[3]

Formed by the subsequt
105 [C7HsO]* [C7HsO]* (C2Ha4) from the 4-ethylb
133).

The phenyl cation, a cor
77 [CeHs]* [CeHs]* the loss of CO from the |
105).

digraph "Fragmentation Pathway" {

graph [splines=ortho, fontname="Arial"l;

node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

mol [label="2-Chloro-1-(4-ethylphenyl)ethanone"];

ion [label="Molecular Ion [M]* '\nm/z = 182/184", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
fragl [label="4-Ethylbenzoyl Cation\n[M - CH:Cl]*\nm/z = 133", shape=Mdiamond, fillcolor="#EA4335", fontcolor
frag2 [label="Benzoyl Cation derivative\n[m/z 133 - CzHs]*\nm/z = 105", shape=Mdiamond, fillcolor="#FBBC05",
frag3 [label="Phenyl Cation\n[m/z 105 - CO]*\nm/z = 77", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFF
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lossl [label="- ¢CHz2Cl", shape=none, fontcolor="#5F6368"];
loss2 [label="- C:H4", shape=none, fontcolor="#5F6368"1;
loss3 [label="- C0", shape=none, fontcolor="#5F6368"1];

mol -> ion [label=" Ionization (EI, 70 eV)"];
ion -> lossl [arrowhead=none];

lossl -> fragl;

fragl -> loss2 [arrowhead=none];

loss2 -> frag2;

frag2 -> loss3 [arrowhead=none];

loss3 -> frag3;

}

Caption: Primary fragmentation pathway for 2-Chloro-1-(4-ethylphenyl)ethanone in EI-MS.

Conclusion

The structural elucidation of 2-Chloro-1-(4-ethylphenyl)ethanone is unequivocally achieved through the synergistic application of NMR, IR, and MS
spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the chloromethyl ketone ar
spectroscopy provides rapid verification of the key functional groups, most notably the conjugated ketone. Finally, mass spectrometry confirms the m«
elemental composition (via the distinct chlorine isotopic pattern) while revealing the molecule's fragmentation behavior, which aligns perfectly with the
Together, these techniques provide a robust and self-validating dataset essential for quality control and regulatory compliance in any research or dewv
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists

and researchers to drive progress in science and industry.
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